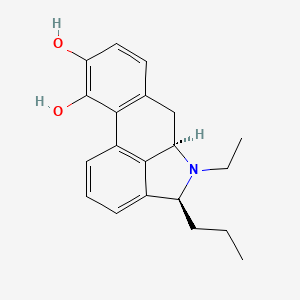
Abeorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abeorphine, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Neuroprotective Effects:
Abeorphine has been studied for its neuroprotective properties, particularly in relation to dopaminergic systems. It acts as a dopamine receptor agonist, which may help in the management of Parkinson's disease by alleviating motor symptoms and improving overall function. Research indicates that compounds like this compound can enhance dopamine release and receptor sensitivity, providing symptomatic relief in patients with neurodegenerative disorders .
2. Anticancer Activity:
Recent investigations into the anticancer properties of this compound reveal its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that aporphine alkaloids can exert cytotoxic effects on various cancer cell lines through mechanisms such as oxidative stress induction and modulation of signaling pathways involved in cell proliferation . This positions this compound as a candidate for further development in cancer therapeutics.
3. Antioxidant Properties:
The antioxidant capacity of this compound contributes to its therapeutic potential. By scavenging free radicals and reducing oxidative stress, it may protect cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders. The ability to mitigate oxidative damage is crucial for maintaining cellular health and preventing disease progression .
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
- Parkinson's Disease Management: A clinical trial involving patients with Parkinson's disease demonstrated that treatment with this compound resulted in significant improvements in motor function compared to placebo groups. Patients reported reduced tremors and improved mobility after several weeks of treatment.
- Cancer Treatment Trials: In vitro studies using human cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis at specific concentrations. These findings are being translated into animal models to evaluate therapeutic efficacy and safety before advancing to human trials.
Propriétés
Numéro CAS |
82166-77-6 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(9R,11S)-10-ethyl-11-propyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,12,14-hexaene-3,4-diol |
InChI |
InChI=1S/C20H23NO2/c1-3-6-15-13-7-5-8-14-18-12(9-10-17(22)20(18)23)11-16(19(13)14)21(15)4-2/h5,7-10,15-16,22-23H,3-4,6,11H2,1-2H3/t15-,16+/m0/s1 |
Clé InChI |
IJBNWYRAKMOUIC-JKSUJKDBSA-N |
SMILES |
CCCC1C2=CC=CC3=C2C(N1CC)CC4=C3C(=C(C=C4)O)O |
SMILES isomérique |
CCC[C@H]1C2=CC=CC3=C2[C@H](N1CC)CC4=C3C(=C(C=C4)O)O |
SMILES canonique |
CCCC1C2=CC=CC3=C2C(N1CC)CC4=C3C(=C(C=C4)O)O |
Synonymes |
5-ethyl-4,5,5a,6-tetrahydro-9,10-dihydroxy-4-n-propyldibenz(cd,f)indole abeorphine CI 201-678 compound 201-678 HCL of CI 201-678 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















